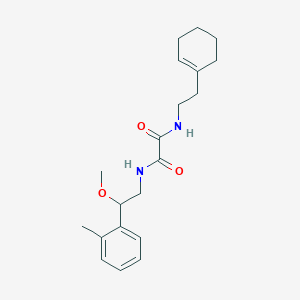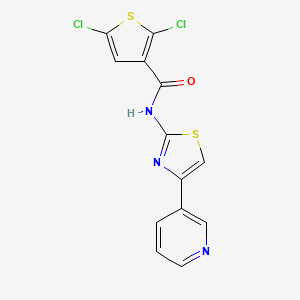![molecular formula C23H25N5 B2419891 N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine CAS No. 890627-14-2](/img/structure/B2419891.png)
N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C23H25N5 and its molecular weight is 371.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and cyclic GMP Phosphodiesterase Inhibitory Activity
The scientific research on N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine includes its application as a phosphodiesterase inhibitor. Specifically, its derivatives demonstrate inhibitory activity against cyclic GMP specific phosphodiesterase, with significant enzymatic and cellular activity, as well as oral antihypertensive effects. Key findings indicate that certain structural modifications, such as the addition of a n-propoxy group and substitutions at the 5-position, enhance activity and metabolic stability, highlighting potential therapeutic applications in hypertension management (Dumaitre & Dodic, 1996).
Radiosynthesis for PET Imaging
Another application involves the synthesis of selective radioligands, such as DPA-714, for imaging translocator proteins (18 kDa) with positron emission tomography (PET). The research demonstrates the successful radiosynthesis of [18F]DPA-714, enabling in vivo imaging and potential applications in neurological and psychiatric disorder studies (Dollé et al., 2008).
Anticancer and Antimicrobial Activities
Studies have also explored the synthesis of derivatives for potential anticancer and antimicrobial applications. Derivatives exhibit cytotoxic effects against human breast and liver carcinoma cell lines, with some compounds showing inhibition effects comparable to standard treatments. Additionally, certain derivatives display antimicrobial activity, underscoring their versatility and potential in developing new therapeutic agents (Riyadh, 2011).
Synthesis of Polyimides
Research on the synthesis of new organosoluble polyimides based on flexible diamines, incorporating structural elements related to this compound, demonstrates applications in material science. These polyimides exhibit excellent solubility and thermal stability, suggesting their utility in advanced materials and engineering applications (Liaw et al., 2001).
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-4-8-19-15-22(25-18-11-13-20(14-12-18)27(2)3)28-23(26-19)21(16-24-28)17-9-6-5-7-10-17/h5-7,9-16,25H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQYFRNFAACCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
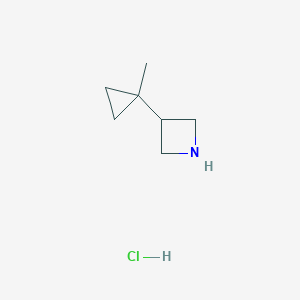
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2419810.png)
![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)
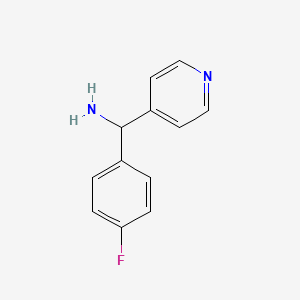




![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2419821.png)
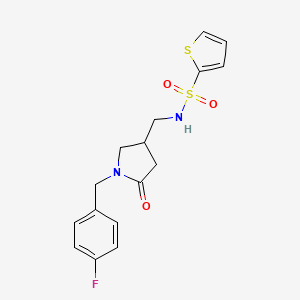
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![Ethyl 4-phenyl-2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2419825.png)
